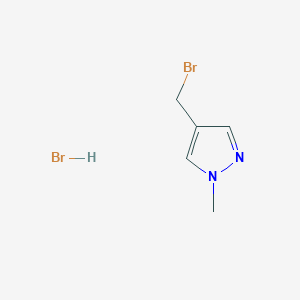

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-methylpyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2.BrH/c1-8-4-5(2-6)3-7-8;/h3-4H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAZMXHMICDXKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528878-44-6 | |

| Record name | 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide, a key building block in medicinal chemistry and drug development. The document details a robust synthetic pathway, beginning with the construction of the pyrazole core, followed by functionalization at the C4 position, and subsequent bromination to yield the target compound. Each synthetic step is accompanied by a detailed, field-tested protocol and an in-depth discussion of the underlying chemical principles and experimental considerations. Furthermore, this guide outlines a suite of analytical techniques for the thorough characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Expected data and spectral features are presented in a clear, tabular format to aid in the verification of the compound's identity and purity. Visual representations of the synthetic workflow and reaction mechanism are provided to enhance understanding. This document is intended to be a valuable resource for researchers and professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction and Significance

Pyrazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific compound, this compound (C₅H₈Br₂N₂), is a versatile intermediate for the synthesis of more complex molecules.[2] The presence of a reactive bromomethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional moieties and the construction of diverse molecular scaffolds. The hydrobromide salt form often improves the compound's stability and handling characteristics.

This guide provides a detailed, scientifically-grounded methodology for the synthesis and characterization of this important synthetic intermediate.

Synthetic Strategy and Workflow

The synthesis of this compound can be efficiently achieved through a multi-step process. The chosen synthetic route prioritizes commercially available starting materials, high yields, and straightforward purification procedures. The overall workflow is depicted below.

Caption: A schematic overview of the synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

The introduction of a formyl group at the 4-position of the pyrazole ring is a critical step. The Vilsmeier-Haack reaction is a reliable method for this transformation, utilizing a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 1-methyl-1H-pyrazole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Synthesis of (1-Methyl-1H-pyrazol-4-yl)methanol

The reduction of the aldehyde to the corresponding alcohol is readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol:

-

Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (1-methyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.[4]

Synthesis of this compound

The conversion of the alcohol to the bromomethyl derivative can be accomplished using a variety of brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The use of excess HBr can directly afford the hydrobromide salt.

Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood.

-

Dissolve (1-methyl-1H-pyrazol-4-yl)methanol (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 48% hydrobromic acid (HBr, 3 equivalents) dropwise.

-

After the addition, allow the reaction mixture to stir at room temperature overnight.

-

A precipitate of the hydrobromide salt should form. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the product under vacuum to yield this compound as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂N₂ | [2] |

| Molecular Weight | 255.94 g/mol | [2] |

| CAS Number | 528878-44-6 | [2] |

¹H NMR Spectroscopy

Proton NMR is a powerful tool for confirming the structure of the target molecule. The expected chemical shifts (δ) in a suitable deuterated solvent (e.g., DMSO-d₆) are outlined below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3, H-5 | ~7.5 - 8.0 | s | 2H | Pyrazole ring protons |

| CH₂ | ~4.5 | s | 2H | Bromomethyl protons |

| CH₃ | ~3.8 | s | 3H | N-methyl protons |

| NH (HBr) | Broad signal | s | 1H | Hydrobromide proton |

¹³C NMR Spectroscopy

Carbon NMR provides further confirmation of the carbon skeleton.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-3, C-5 | ~130 - 140 | Pyrazole ring carbons |

| C-4 | ~115 - 125 | Pyrazole ring carbon |

| CH₂ | ~25 - 35 | Bromomethyl carbon |

| CH₃ | ~35 - 40 | N-methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyrazole ring) |

| ~2950-2850 | C-H stretch | Aliphatic (methyl and methylene) |

| ~1600-1450 | C=C, C=N stretch | Pyrazole ring |

| ~1200-1000 | C-N stretch | Pyrazole ring |

| ~700-600 | C-Br stretch | Bromomethyl group |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), compounds containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.[5][6][7]

| Ion | m/z (relative to ⁷⁹Br) | Expected Relative Intensity |

| [M]⁺ | 253.9 | 1 |

| [M+2]⁺ | 255.9 | 2 |

| [M+4]⁺ | 257.9 | 1 |

Reaction Mechanism

The key transformation in this synthesis is the conversion of the hydroxymethyl group to the bromomethyl group. When using HBr, this proceeds via a nucleophilic substitution reaction, likely following an Sₙ2 or Sₙ1 pathway depending on the reaction conditions. Given the primary nature of the alcohol, an Sₙ2-type mechanism is plausible.

Caption: A simplified representation of the Sₙ2-type mechanism for the bromination of (1-methyl-1H-pyrazol-4-yl)methanol.

Safety and Handling

-

This compound: This compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation.[2]

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.

-

Hydrobromic acid (HBr): Corrosive and causes severe skin burns and eye damage.

-

Sodium borohydride (NaBH₄): Flammable solid and toxic.

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of this compound. The provided protocols, coupled with the in-depth explanation of the underlying chemistry and the comprehensive characterization data, offer a complete resource for researchers in the field. The successful synthesis and purification of this versatile building block will undoubtedly facilitate the development of novel and potent pharmaceutical agents.

References

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

ChemBK. (2024). 1-Methyl-1H-pyrazole-4-methanol. [Link]

-

Anderson, D. W., et al. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 420-424. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

-

PubChem. This compound. [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

-

Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. [Link]

-

Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. [Link]

-

Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a ha.... [Link]

-

Chem-Impex. 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]

- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Abdel-Megeed, B. F., et al. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2010(xi), 195-243. [Link]

-

PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. [Link]

-

Organic Syntheses. (n.d.). 5-Benzo[5][8]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]

-

chemsrc.com. This compound 1-Methyl-, Monohydrobromide. [Link]

-

Martins, M. A. P., et al. (2007). 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines: highly regioselective synthesis and bromination. Journal of the Brazilian Chemical Society, 18(1), 193-201. [Link]

-

Zarei, M., et al. (2013). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 57(3), 199-203. [Link]

-

Ochi, Y., et al. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synform, 2018(12), A197-A199. [Link]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

-

Alkorta, I., & Elguero, J. (2014). A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ARKIVOC, 2014(ii), 19-35. [Link]

-

ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. [Link]

-

Stanetty, P., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(vii), 17-31. [Link]

-

Beier, P., et al. (2014). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. European Journal of Organic Chemistry, 2014(18), 3848-3855. [Link]

-

SpectraBase. 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl- - Optional[1H NMR] - Spectrum. [Link]

-

BOJNSCI. This compound. [Link]

- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.

-

Chem-Impex. 4-Bromo-1-methyl-1H-pyrazole. [Link]

-

Naimi, A., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Comptes Rendus Chimie, 19(9), 1109-1115. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

An In-depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a functionalized pyrazole, it serves as a valuable synthetic intermediate, or building block, for constructing more complex molecular architectures.[1][2] The pyrazole core is a privileged scaffold in pharmacology, appearing in numerous approved drugs. The presence of a reactive bromomethyl group, combined with the stability offered by the hydrobromide salt form, makes this compound a strategic choice for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety into target molecules.

This guide provides a comprehensive overview of the core , offering field-proven insights into its handling, characterization, and synthetic utility.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Structure and Identifiers

The structure consists of a pyrazole ring N-methylated at position 1, with a bromomethyl substituent at position 4. The compound is supplied as a hydrobromide salt, which enhances its stability and crystallinity, making it easier to handle and store compared to the free base.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(bromomethyl)-1-methylpyrazole;hydrobromide | [3] |

| CAS Number | 528878-44-6 | [3][4] |

| Molecular Formula | C₅H₈Br₂N₂ | [3][5] |

| Molecular Weight | 255.94 g/mol | [3][5] |

| Canonical SMILES | CN1C=C(C=N1)CBr.Br | [3] |

| InChIKey | JUAZMXHMICDXKH-UHFFFAOYSA-N |[3] |

Physicochemical Data

The physical state and solubility dictate the appropriate solvents and conditions for reactions and analyses. The recommended storage temperature is critical for maintaining the compound's long-term integrity.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

|---|---|---|

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Freezer | |

| Shipping Temperature | Room Temperature |

| Solubility | While specific data is limited, related compounds like 4-bromo-1-methylpyrazole show good solubility in organic solvents (ethyl acetate, dichloromethane, DMSO) and poor solubility in water.[6] The hydrobromide salt form is expected to increase aqueous solubility. |

Part 2: Chemical Reactivity and Synthetic Profile

The synthetic utility of this reagent is primarily driven by the C-Br bond in the bromomethyl group. This group is an excellent electrophilic site, primed for nucleophilic substitution reactions.

Mechanism of Action: The Alkylating Agent

The core reactivity stems from the C(sp³)-Br bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to attack by a wide range of nucleophiles. This allows for the straightforward attachment of the (1-methyl-1H-pyrazol-4-yl)methyl group to other molecules.

-

Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon. A nucleophile (Nu⁻) attacks this electrophilic carbon, displacing the bromide ion (Br⁻) in a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The pyrazole ring itself influences the reactivity, but the primary reaction site is the benzylic-like bromomethyl carbon.

Caption: General workflow of a nucleophilic substitution reaction.

Applications in Synthesis

This reagent is a key intermediate for synthesizing molecules with potential biological activity.[1] Pyrazole derivatives are explored in diverse therapeutic areas, including oncology and infectious diseases.[2] The ability to use this compound to introduce the pyrazole moiety allows chemists to:

-

Modify existing drug scaffolds to improve pharmacological properties.

-

Construct novel heterocyclic systems by using the bromomethyl group as a handle for cyclization reactions.

-

Create libraries of compounds for high-throughput screening in drug discovery campaigns.

Part 3: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. Understanding the hazards associated with a chemical is non-negotiable for safe laboratory practice.

Hazard Identification

Based on aggregated GHS data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning" .

Recommended Handling and PPE

Given the hazards, the following precautions are mandatory:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8] Ensure eyewash stations and safety showers are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).[8][9]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke in the laboratory.[8]

Storage and Stability

-

Conditions: Store in a tightly closed container in a dry, well-ventilated place.[7] The recommended storage temperature is in a freezer.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8][9]

Part 4: Experimental Protocols for Characterization

The following protocols represent standard, self-validating methodologies for the structural confirmation and purity assessment of a novel organic salt like this compound.

Protocol 1: Structural Confirmation by ¹H NMR Spectroscopy

-

Principle: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, confirming the presence of key functional groups and their connectivity.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve polar salts) in a clean, dry NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Collect the ¹H NMR spectrum over a standard chemical shift range (e.g., 0-12 ppm).

-

Data Analysis (Expected Signals):

-

N-CH₃: A singlet peak, typically around 3.7-4.0 ppm.

-

CH₂Br: A singlet peak, shifted downfield due to the adjacent bromine and pyrazole ring, expected around 4.5-4.8 ppm.

-

Pyrazole Ring Protons (H3/H5): Two distinct singlets (or narrow doublets if coupling exists) in the aromatic region, typically between 7.5 and 8.5 ppm.

-

HBr/H₂O: A broad singlet, which may be exchangeable with residual water in the solvent. Its chemical shift can vary significantly.

-

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a pure compound, a single major peak is expected.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a working solution by diluting the stock to ~50 µg/mL.

-

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes. Causality: Starting with a high aqueous content ensures the polar compound binds to the column, and gradually increasing the organic content elutes it.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the pyrazole ring absorbs (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of ≥97% is common for commercial-grade reagents.

-

Conclusion

This compound stands as a highly valuable and reactive intermediate for chemical synthesis. Its well-defined structure, characterized by the electrophilic bromomethyl group, provides a reliable handle for incorporating the pyrazole scaffold into a diverse range of molecules. A thorough understanding of its physicochemical properties, reactivity profile, and safety requirements—as detailed in this guide—is essential for its effective and safe utilization in the laboratory. By employing robust analytical techniques for characterization, researchers can proceed with confidence in its application toward the discovery and development of novel chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

BOJNSCI. This compound. Guangdong Bojing Technology Co., Ltd. [Link]

-

Chemsrc. This compound 1-Methyl-, Monohydrobromide. Chemsrc. [Link]

-

PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. National Center for Biotechnology Information. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [bojnsci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide CAS number and structure

An In-Depth Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. It delves into the compound's core characteristics, synthesis, applications, and safety protocols, providing expert insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound valued as a reactive intermediate in synthetic chemistry. Its structure incorporates a pyrazole ring, a functional group prevalent in many pharmacologically active molecules. The presence of a bromomethyl group makes it an excellent electrophile for introducing the (1-methyl-1H-pyrazol-4-yl)methyl moiety into target structures.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 528878-44-6 [1][2][3][4][5][6].

Chemical Structure:

The structure consists of a 1-methyl-1H-pyrazole ring substituted at the 4-position with a bromomethyl group (-CH₂Br). The compound is supplied as a hydrobromide salt, where the pyrazole nitrogen or the bromide ion is protonated by hydrobromic acid.

-

IUPAC Name: 4-(bromomethyl)-1-methylpyrazole;hydrobromide[1]

-

SMILES (Parent Compound): CN1C=C(C=N1)CBr[7]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 528878-44-6 | [1][2][3] |

| Molecular Weight | 255.94 g/mol | [1][3][4] |

| Molecular Formula | C₅H₈Br₂N₂ | [1][4] |

| Appearance | Solid | [3] |

| Typical Purity | ≥97% | [3] |

| Storage Temperature | Freezer conditions | [3] |

| InChI Key | JUAZMXHMICDXKH-UHFFFAOYSA-N | [1][3] |

Rationale-Driven Synthesis Protocol

Caption: Synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole (Intermediate) This step is based on the known method of brominating a pyrazole ring[8].

-

Reaction Setup: To a solution of 1-methylpyrazole in water, add N-Bromosuccinimide (NBS) portion-wise at room temperature. The use of water as a solvent makes this a greener and simpler procedure[8].

-

Rationale: NBS is a convenient and solid source of electrophilic bromine. The pyrazole ring is electron-rich and undergoes electrophilic aromatic substitution. The 4-position is typically the most reactive site for such substitutions in 1-substituted pyrazoles.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), the product, 4-bromo-1-methyl-1H-pyrazole, can be extracted using a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. Low-temperature concentration is advised as the compound has a relatively low boiling point[8].

Step 2: Synthesis of 4-(bromomethyl)-1-methyl-1H-pyrazole (Free Base) This step employs a standard radical bromination of a methyl group adjacent to an aromatic system.

-

Reaction Setup: Dissolve the intermediate from Step 1 in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane. Add NBS (1.0 eq) and a catalytic amount of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction should be monitored for the consumption of the starting material.

-

Rationale: This is a Wohl-Ziegler bromination. The initiator (AIBN) generates radicals upon heating, which abstract a hydrogen atom from the methyl group to form a stabilized radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, propagating the chain reaction. The non-polar solvent prevents ionic side reactions.

Step 3: Formation of the Hydrobromide Salt (Final Product)

-

Protonation: Once the free base is isolated and purified, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Salt Formation: Bubble anhydrous hydrogen bromide (HBr) gas through the solution or add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid).

-

Isolation: The hydrobromide salt will precipitate out of the solution as a solid. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum.

-

Rationale: The basic nitrogen atom on the pyrazole ring is protonated by the strong acid HBr, forming a stable, solid salt. Salts are often preferred for handling and storage as they are typically more crystalline and stable than the corresponding free bases.

Applications in Drug Discovery and Medicinal Chemistry

The utility of this compound stems from its nature as a reactive building block. The C-Br bond in the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the covalent attachment of the pyrazole moiety to a larger molecular scaffold.

Pyrazole derivatives are of significant interest in pharmacology, exhibiting a wide range of biological activities and forming the core of drugs used in oncology, and for treating infectious and central nervous system disorders[10]. For instance, the closely related precursor, 4-bromo-1-methyl-1H-pyrazole, is a key intermediate in the synthesis of kinase inhibitors like Erdafitinib and Savolitinib[9].

The title compound serves as a more activated synthon for achieving similar linkages.

Caption: Role as an electrophilic building block in drug synthesis.

Key Advantages in Synthesis:

-

High Reactivity: The bromomethyl group is an excellent leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions).

-

Versatility: It allows for the strategic incorporation of the 1-methylpyrazole motif, which can be crucial for modulating a drug candidate's properties, such as its binding affinity, selectivity, or pharmacokinetic profile.

-

Scaffold Elaboration: It is an ideal reagent for late-stage functionalization, where a complex core structure (scaffold) is modified to create a library of potential drug candidates for screening.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate care.

| Safety Information | Details | Source(s) |

| Signal Word | Warning | [3] |

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3] |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][11] |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[12][13]. Ensure eyewash stations and safety showers are readily accessible[12][13].

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[12]. For operations that may generate dust, a respirator may be necessary.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[11][13].

Storage:

-

Conditions: Store in a tightly closed container in a dry and well-ventilated place[11].

-

Recommended Temperature: For long-term stability, storage in a freezer is recommended[3].

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases[12][13].

Conclusion

This compound (CAS: 528878-44-6) is a valuable and highly reactive chemical intermediate. Its utility is primarily centered on its role as a building block in medicinal chemistry, enabling the efficient introduction of the 1-methylpyrazole moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and proper handling procedures is essential for its safe and effective use in the laboratory and in the development of novel therapeutics and other advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45792188, this compound. PubChem. [Link]

-

BOJNSCI. (n.d.). This compound. [Link]

-

Chemsrc. (n.d.). This compound 1-Methyl-, Monohydrobromide. [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Medium. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 167433, 1H-Pyrazole, 4-bromo-1-methyl-. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43141470, 4-(bromomethyl)-1-methyl-1H-pyrazole. PubChem. [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

-

ResearchGate. (n.d.). Different representations of 4(bromomethyl)-1H-pyrazole. [Link]

Sources

- 1. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [bojnsci.com]

- 3. This compound | 528878-44-6 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. CAS#:528878-44-6 | this compound 1-Methyl-, Monohydrobromide | Chemsrc [chemsrc.com]

- 6. parchem.com [parchem.com]

- 7. 4-(bromomethyl)-1-methyl-1H-pyrazole | C5H7BrN2 | CID 43141470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 9. 4-Bromo-1-methyl-1H-pyrazole Manufacturer & Supplier [punagri.com]

- 10. nbinno.com [nbinno.com]

- 11. file.bldpharm.com [file.bldpharm.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Spectroscopic Blueprint of a Key Pharmaceutical Intermediate: A Technical Guide to 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

Introduction

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. These molecules, the vital stepping stones to final active pharmaceutical ingredients (APIs), must be unambiguously identified to ensure the integrity, safety, and efficacy of the therapeutic agent. 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide is one such critical intermediate, a versatile building block in the synthesis of a variety of bioactive compounds. Its reactivity, governed by the bromomethyl group and the pyrazole core, makes it a valuable synthon for medicinal chemists.

Molecular Structure and Key Features

The structure of this compound is characterized by a 1,4-disubstituted pyrazole ring. The pyrazole nitrogen at position 1 is methylated, and the carbon at position 4 bears a bromomethyl substituent. In the hydrobromide salt, the pyrazole nitrogen at position 2 is protonated, and a bromide anion balances the charge. This protonation significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signatures.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with assignments based on the analysis of its parent compound, 1-methylpyrazole, and known substituent and salt effects.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of the N-H proton.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ proton decoupling to obtain singlet signals for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Use a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy, if needed.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The proton NMR spectrum is expected to show four distinct signals. The formation of the hydrobromide salt will lead to a general downfield shift of all proton signals due to the increased electron-withdrawing nature of the protonated pyrazolium ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H5 | ~8.5 - 9.0 | Singlet | 1H | The proton at C5 is adjacent to the protonated nitrogen (N2), leading to significant deshielding. |

| H3 | ~7.8 - 8.2 | Singlet | 1H | The proton at C3 is also part of the aromatic pyrazolium ring and experiences deshielding, though slightly less than H5. |

| -CH₂Br | ~4.6 - 4.9 | Singlet | 2H | The methylene protons are deshielded by the adjacent bromine atom and the pyrazolium ring. |

| N-CH₃ | ~3.9 - 4.2 | Singlet | 3H | The methyl protons on the nitrogen are deshielded due to the positive charge on the adjacent nitrogen atom in the ring. |

| N-H | ~13.0 - 15.0 | Broad Singlet | 1H | The proton on the pyrazole nitrogen is acidic and often appears as a broad signal at a very downfield chemical shift. Its observation may depend on the solvent and water content. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The ¹³C NMR spectrum is expected to display four signals corresponding to the carbon atoms in the molecule. Similar to the ¹H NMR, the carbon signals will be shifted downfield compared to the free base due to the effect of protonation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C5 | ~135 - 140 | C5 is adjacent to the protonated nitrogen and is expected to be the most downfield of the ring carbons. |

| C3 | ~128 - 132 | C3 is also part of the pyrazolium ring but is generally found slightly upfield compared to C5 in N-methylated pyrazoles. |

| C4 | ~110 - 115 | The carbon bearing the bromomethyl group (C4) is expected to be the most upfield of the ring carbons. |

| -CH₂Br | ~25 - 30 | The methylene carbon is directly attached to the electronegative bromine atom. |

| N-CH₃ | ~36 - 40 | The methyl carbon attached to the nitrogen atom of the pyrazolium ring. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the pyrazolium ring and the alkyl halide moiety.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

-

Data Processing: The instrument software will automatically perform a Fourier transform to generate the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Description |

| 3100 - 3200 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyrazolium ring. |

| 2800 - 3000 | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the methyl and methylene groups. |

| 2400 - 2800 | N-H stretch (salt) | A broad absorption band characteristic of the N⁺-H stretch in amine hydrohalide salts. |

| 1500 - 1600 | C=C and C=N stretch | Ring stretching vibrations of the pyrazolium core. |

| 1400 - 1500 | CH₂ and CH₃ bend | Bending (scissoring and deformation) vibrations of the methylene and methyl groups. |

| 1200 - 1250 | C-N stretch | Stretching vibration of the C-N bond within the pyrazolium ring. |

| 600 - 700 | C-Br stretch | Characteristic stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for salts.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with a small amount of formic acid to promote ionization if necessary.

-

Instrumentation: Introduce the sample solution into an electrospray ionization mass spectrometer.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The instrument will detect the mass-to-charge ratio (m/z) of the ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Predicted Mass Spectrum (ESI-MS)

In positive mode ESI-MS, the spectrum will show the molecular ion of the free base, 4-(bromomethyl)-1-methyl-1H-pyrazole, as the hydrobromide salt will dissociate in the electrospray process. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for bromine-containing ions.

Molecular Ion: The molecular ion peak [M]⁺ for the free base (C₅H₇BrN₂) is expected at m/z 174 and 176 with approximately equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely proceed through several key pathways:

Figure 2: Predicted key fragmentation pathways for 4-(bromomethyl)-1-methyl-1H-pyrazole.

-

Loss of a bromine radical (•Br): This is a common fragmentation for alkyl bromides and would result in a fragment ion at m/z 95 .

-

Loss of a bromomethyl radical (•CH₂Br): Cleavage of the C-C bond between the pyrazole ring and the bromomethyl group would lead to a fragment at m/z 81 , corresponding to the 1-methyl-1H-pyrazolium cation.

-

Loss of HCN: A characteristic fragmentation of pyrazole rings involves the loss of hydrogen cyanide, which would produce a fragment ion at m/z 147/149 .

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted NMR, IR, and MS data, provides a robust framework for the unambiguous identification and characterization of this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate. The detailed protocols and mechanistic explanations provided herein are intended to serve as a valuable resource, ensuring the scientific integrity and quality of research and development endeavors that utilize this versatile chemical building block.

solubility and stability of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

An In-Depth Technical Guide to the Solubility and Stability of 4-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the , a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with actionable experimental protocols. It is designed to equip researchers with the necessary understanding to effectively handle this compound in a drug development setting, ensuring robust and reproducible results. The guide delves into the physicochemical properties that govern its solubility in various solvent systems and explores its stability profile under forced degradation conditions as mandated by regulatory bodies.

Introduction: The Chemical Identity and Significance

This compound is a heterocyclic organic compound with the molecular formula C₅H₈Br₂N₂[1][2]. The molecule consists of a 1-methylpyrazole ring substituted with a bromomethyl group at the 4-position, and it is supplied as a hydrobromide salt. The pyrazole nucleus is a well-established scaffold in medicinal chemistry, known for its metabolic stability and diverse biological activities[3][4][5]. The bromomethyl group, however, introduces a reactive site, making this compound a versatile building block for introducing the 1-methyl-1H-pyrazol-4-yl)methyl moiety into larger molecules. Its hydrobromide salt form is intended to improve its crystallinity and handling properties.

Understanding the solubility and stability of this intermediate is paramount for its effective use in synthetic chemistry and for controlling the impurity profile of any resulting active pharmaceutical ingredient (API). This guide will provide the foundational knowledge and experimental framework for these critical characterizations.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences its reaction kinetics, purification, and formulation. For this compound, its ionic salt character and the presence of both polar (pyrazole ring, hydrobromide) and non-polar (methyl group, methylene group) features suggest a nuanced solubility profile.

Theoretical Considerations

As a hydrobromide salt, the compound is expected to be an ionic solid. Its solubility will be governed by the lattice energy of the crystal and the solvation energy of the ions in a given solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants, which can effectively solvate both the pyrazolium cation and the bromide anion. Therefore, moderate to high solubility is anticipated in these solvents. In water, the compound will dissociate into the protonated 4-(bromomethyl)-1-methyl-1H-pyrazole cation and the bromide anion.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethylformamide): These solvents have dipole moments that can solvate ions, but they lack hydrogen bond donating ability. Solubility is expected to be lower than in protic solvents but still significant, particularly in highly polar aprotic solvents like DMF.

-

Non-Polar Solvents (e.g., Toluene, Hexanes, Dichloromethane): Due to the ionic nature of the hydrobromide salt, very low solubility is expected in these solvents. While the pyrazole ring itself has some non-polar character, it is insufficient to overcome the strong ionic interactions of the salt form. The related compound, 4-Bromo-1-methylpyrazole, which is not a salt, exhibits good solubility in dichloromethane, but this is not expected to be the case for the hydrobromide salt[6].

Experimental Determination of Equilibrium Solubility

The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Protocol 1: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of the compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Table 1: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility at 25°C | Rationale |

| Water | Polar Protic | High (> 50 mg/mL) | Ionic salt, strong solvation of ions. |

| Methanol | Polar Protic | High (> 50 mg/mL) | Good solvation of ions. |

| Ethanol | Polar Protic | Moderate (10-50 mg/mL) | Lower polarity than methanol. |

| Acetonitrile | Polar Aprotic | Low (1-10 mg/mL) | Moderate polarity, poor anion solvation. |

| Dichloromethane | Non-Polar | Very Low (< 0.1 mg/mL) | Ionic salt in a non-polar solvent. |

| Toluene | Non-Polar | Very Low (< 0.1 mg/mL) | Ionic salt in a non-polar solvent. |

Stability Profile: Unveiling Degradation Pathways

The stability of this compound is a critical attribute, as its degradation can lead to the formation of impurities that may be carried through to the final API. The presence of a reactive bromomethyl group suggests potential susceptibility to nucleophilic substitution and hydrolysis. Forced degradation studies, as outlined in ICH guidelines, are essential to identify potential degradation products and establish the intrinsic stability of the molecule[7][8][9][10].

Potential Degradation Pathways

The primary site of instability is the C-Br bond in the bromomethyl group.

-

Hydrolysis: In the presence of water or hydroxide ions, the bromide can be displaced by a hydroxyl group to form (1-methyl-1H-pyrazol-4-yl)methanol. This reaction will be accelerated at higher pH.

-

Nucleophilic Substitution: Other nucleophiles present in a reaction mixture (e.g., amines, thiols) can displace the bromide.

-

Photolysis: While the pyrazole ring itself is relatively photostable, the C-Br bond can be susceptible to cleavage upon exposure to UV light, potentially leading to radical-mediated degradation pathways.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, though the specific pathways are difficult to predict without experimental data.

Diagram 2: Potential Degradation Pathways

Caption: Potential degradation pathways for the title compound.

Forced Degradation Study Protocol

The following protocol describes a comprehensive forced degradation study. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile to ensure solubility).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours. Neutralize with acid before analysis.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

-

Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Table 2: Representative Forced Degradation Study Results

| Stress Condition | % Degradation | Major Degradant(s) |

| 0.1 M HCl, 60°C, 24h | < 5% | Minimal degradation observed. |

| 0.1 M NaOH, RT, 4h | ~15% | (1-methyl-1H-pyrazol-4-yl)methanol |

| 3% H₂O₂, RT, 24h | < 5% | Minimal degradation observed. |

| 80°C, 48h (solid) | < 2% | No significant degradation. |

| Photolytic (ICH) | ~10% | Multiple minor unidentified degradants. |

Note: The data in this table is hypothetical and serves as an example of expected results.

Analytical Method Considerations

A robust, stability-indicating analytical method is crucial for both solubility and stability studies.

-

Technique: Reversed-phase HPLC with a C18 column is a suitable starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to achieve good separation.

-

Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., ~220-250 nm) should provide adequate sensitivity. A PDA detector is invaluable for assessing peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose utility is closely tied to its physicochemical properties. This guide provides a framework for understanding and experimentally determining its solubility and stability.

Key Takeaways:

-

Solubility: The compound is predicted to be highly soluble in polar protic solvents and sparingly soluble in non-polar solvents. Experimental verification is essential for process development.

-

Stability: The primary degradation pathway is hydrolysis of the bromomethyl group, particularly under basic conditions. The compound appears relatively stable to acid, oxidation, and heat. Photostability should be carefully evaluated.

-

Handling and Storage: Based on its likely instability in the presence of nucleophiles and moisture, the compound should be stored in a cool, dry place, protected from light, and in a well-sealed container.

By applying the principles and protocols outlined in this guide, researchers can confidently handle this compound, ensuring the quality and integrity of their synthetic processes and final products.

References

-

Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. (2023). PMC. [Link]

-

Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

-

Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. (n.d.). ijrpr. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

A Brief Study on Forced Degradation Studies with Regulatory Guidance. (n.d.). ijcrt. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

-

Forced Degradation Studies. (2016). SciSpace. [Link]

-

Study of forced degradation behavior of eletriptan hydrobromide by LC and LC-MS and development of stability-indicating method. (n.d.). Semantic Scholar. [Link]

-

This compound 1-Methyl-, Monohydrobromide. (n.d.). ChemSrc. [Link]

Sources

- 1. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:528878-44-6 | this compound 1-Methyl-, Monohydrobromide | Chemsrc [chemsrc.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. mdpi.com [mdpi.com]

- 6. 4-Bromo-1-methylpyrazole | 15803-02-8 [chemicalbook.com]

- 7. ijisrt.com [ijisrt.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. rjptonline.org [rjptonline.org]

- 10. scispace.com [scispace.com]

The Researcher's Guide to 4-(Bromomethyl)-1-methyl-1H-pyrazole Hydrobromide: A Key Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Moiety

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various biological interactions make it a sought-after component in the design of novel therapeutics. 4-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide, with its reactive bromomethyl group, serves as a key electrophilic building block for introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into target molecules. This guide will illuminate the practical aspects of sourcing and utilizing this valuable synthetic intermediate.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from grams to kilograms, with purity levels generally suitable for most research applications.

Table 1: Commercial Supplier Overview

| Supplier | CAS Number | Typical Purity | Physical Form | Storage Conditions |

| Sigma-Aldrich (Merck) | 528878-44-6 | ≥95% | Solid | Room Temperature |

| Fluorochem | 762237-02-5 (free base) | 98% | Liquid (free base) | Refrigerator |

| Apollo Scientific | 15803-02-8 (related bromo-pyrazole) | 98% | Not specified | Not specified |

| BLD Pharm | 146941-72-2 (related bromo-pyrazole-amine) | Not specified | Not specified | Not specified |

| Jay Finechem | 15803-02-8 (related bromo-pyrazole) | High Purity | Not specified | Not specified |

It is crucial for researchers to verify the exact chemical identity and purity of the supplied material, as CAS numbers may vary between the hydrobromide salt and the free base or other related pyrazole derivatives.[2][3][4][5] Always refer to the supplier's certificate of analysis (CoA) for lot-specific data.

Synthesis and Potential Impurities

A robust understanding of the synthesis of this compound is essential for anticipating potential impurities that could impact downstream reactions. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategy involves the bromination of a suitable pyrazole precursor.

A plausible synthetic route involves the bromination of 1,4-dimethyl-1H-pyrazole or a related precursor, followed by salt formation with hydrobromic acid.

Caption: Plausible synthetic pathway for this compound.

Potential Impurities:

-

Unreacted Starting Material: Residual 1,4-dimethyl-1H-pyrazole.

-

Dibrominated Species: 4-(Dibromomethyl)-1-methyl-1H-pyrazole.

-

Over-brominated Pyrazole Ring: Bromination at other positions on the pyrazole ring.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

-

By-products from the Brominating Agent: For example, succinimide if N-bromosuccinimide (NBS) is used.

Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to ensure the quality and suitability of this compound for its intended application. The following techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides structural confirmation and information on the purity of the compound. Key signals include the methyl group, the pyrazole ring protons, and the methylene protons of the bromomethyl group. The integration of these signals can be used for a preliminary assessment of purity.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): A crucial technique for determining the purity of the compound and quantifying impurities. A reverse-phase HPLC method with a suitable C18 column and a mobile phase of acetonitrile and water with an acidic modifier (e.g., trifluoroacetic acid or formic acid) is typically effective.[6]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a characteristic feature to look for in the mass spectrum.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, nitrogen, and bromine, which can be compared to the theoretical values to confirm the empirical formula.

Applications in Drug Discovery and Organic Synthesis

The primary utility of this compound lies in its ability to act as an alkylating agent, introducing the 1-methyl-1H-pyrazol-4-ylmethyl moiety into various nucleophiles. This is particularly relevant in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.

Synthesis of Kinase Inhibitors

The pyrazole scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. While a direct synthesis of a marketed drug using this specific reagent is not prominently documented in publicly available literature, its utility can be inferred from the synthesis of related compounds and intermediates. For instance, the synthesis of intermediates for drugs like Dasatinib, a tyrosine kinase inhibitor, involves the coupling of pyrazole-containing fragments.[7][8][9][10][11]

General Reaction Scheme: N-Alkylation of Amines

Caption: General reaction scheme for the N-alkylation of amines.

Synthesis of Other Biologically Active Molecules

Beyond kinase inhibitors, the reactivity of this compound allows for its incorporation into a wide range of molecular scaffolds.

-

Alkylation of Thiols: The compound can react with thiols to form thioethers, which are present in various biologically active molecules.[12][13][14][15]

-

Alkylation of Phenols and Alcohols: Reaction with phenols or alcohols yields the corresponding ethers.

-

Formation of Carbon-Carbon Bonds: The bromomethyl group can participate in cross-coupling reactions or react with carbanions to form new C-C bonds.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[16]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: The compound is likely to be a skin and eye irritant. In case of contact, flush with copious amounts of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and development. Its commercial availability, coupled with its predictable reactivity, makes it an attractive choice for researchers seeking to incorporate the 1-methyl-1H-pyrazol-4-ylmethyl moiety into their target compounds. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, will enable scientists to effectively and safely utilize this important reagent in their quest for novel therapeutics.

References

- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.

- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.

-

A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

-

4-Bromo-3-methyl-1H-pyrazole. SIELC Technologies. [Link]

-

A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). [Link]

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. PMC - NIH. [Link]

-

1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl- - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

1H-Pyrazole, 4-bromo-1-methyl- | C4H5BrN2 | CID 167433. PubChem. [Link]

-

An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. The Royal Society of Chemistry. [Link]

- EP2008996A1 - Process for the production of pyrazoles.

-

This compound. BOJNSCI 广东博精科技有限公司. [Link]

-

This compound | C5H8Br2N2 | CID 45792188. PubChem. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

(12) United States Patent. Googleapis.com. [Link]

- WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

CAS#:2090965-07-2 | 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole. Chemsrc. [Link]

-

Thiol-addition reactions and their applications in thiol recognition. OUCI. [Link]

-

Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. [Link]

Sources

- 1. EP0973729B1 - A process for the preparation of 4-bromomethyl diphenyl compounds - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 15803-02-8 Cas No. | 4-Bromo-1-methyl-1H-pyrazole | Apollo [store.apolloscientific.co.uk]

- 4. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]

- 5. 146941-72-2|4-Bromo-1-methyl-1H-pyrazol-3-amine|BLD Pharm [bldpharm.com]

- 6. 4-Bromo-3-methyl-1H-pyrazole | SIELC Technologies [sielc.com]

- 7. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 8. Dasatinib synthesis - chemicalbook [chemicalbook.com]

- 9. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 10. vixra.org [vixra.org]

- 11. researchgate.net [researchgate.net]

- 12. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Thiol-addition reactions and their applications in thiol recognition [ouci.dntb.gov.ua]

- 15. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents [ouci.dntb.gov.ua]

- 16. This compound | C5H8Br2N2 | CID 45792188 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing the Synthetic Power of Bromomethylpyrazoles: A Guide to Reactivity and Application

An In-Depth Technical Guide for Researchers

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its value is significantly enhanced by the introduction of versatile functional groups that serve as handles for molecular elaboration. Among these, the bromomethyl group stands out for its defined and potent reactivity, acting as a powerful electrophilic partner in a wide array of synthetic transformations. This guide provides an in-depth exploration of the chemical principles governing the reactivity of the bromomethyl group on a pyrazole scaffold. We will dissect the underlying electronic factors, survey the scope of its key reactions—primarily nucleophilic substitutions—and provide field-proven experimental protocols to empower researchers in drug discovery and chemical synthesis to leverage these critical building blocks with precision and confidence.

The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct set of electronic and steric properties, making them privileged structures in drug design.[2] The pyrazole ring can engage in various non-covalent interactions, including hydrogen bonding (as both donor and acceptor), metal coordination, and pi-stacking, allowing for high-affinity binding to diverse biological targets. Consequently, this scaffold is found in drugs spanning a wide range of therapeutic areas, from anti-inflammatory agents like Celecoxib to anti-cancer and anti-viral medications.[3][4] The ability to functionalize the pyrazole ring at its various positions is paramount for tuning a molecule's pharmacological profile, and the bromomethyl group is one of the most effective tools for this purpose.

Electronic Structure and Reactivity Principles

The reactivity of a bromomethyl group attached to a pyrazole ring is analogous to that of a benzylic bromide. The carbon atom of the bromomethyl group is sp³ hybridized and is attached to the sp² hybridized carbon of the aromatic pyrazole ring. This "benzylic-like" position is the key to its enhanced reactivity compared to a standard alkyl bromide.

Two primary factors are at play:

-

Inductive Effect: The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon atom, making it an excellent electrophilic site for attack by nucleophiles.

-

Resonance Stabilization: The true driver of the heightened reactivity is the ability of the adjacent pyrazole ring to stabilize intermediates formed during substitution reactions. Whether the reaction proceeds through a carbocation (Sₙ1 mechanism) or a high-energy transition state (Sₙ2 mechanism), the aromatic π-system can delocalize charge, lowering the activation energy of the reaction.[5][6]

Caption: The Sₙ1 pathway involves a stabilized carbocation intermediate.

Sₙ2 Reaction Mechanism

Caption: The Sₙ2 pathway proceeds via a single, concerted step.

Scope of Nucleophiles

The versatility of bromomethylpyrazoles stems from their reactivity with a broad spectrum of nucleophiles. This allows for the straightforward synthesis of diverse pyrazole derivatives, which is invaluable for building structure-activity relationships (SAR) in drug discovery campaigns.

| Nucleophile Class | Example Nucleophile | Reagent Example | Resulting Functional Group |

| Oxygen | Hydroxide, Alkoxide, Carboxylate | NaOH, NaOEt, RCOONa | Alcohol, Ether, Ester |

| Nitrogen | Amine (1°, 2°), Azide, Imidazole | RNH₂, NaN₃, Imidazole | Amine (2°, 3°), Azide, Imidazolium salt |

| Sulfur | Thiolate, Thiocyanate | RSNa, NaSCN | Thioether, Thiocyanate |

| Carbon | Cyanide, Enolates, Organometallics | NaCN, Sodium malonate | Nitrile, Alkylated carbonyl, C-C bond |

Experimental Protocol: N-Alkylation of a Phenol with 4-(Bromomethyl)-1-methyl-1H-pyrazole

This protocol details a typical Sₙ2 reaction, a robust and widely applicable method for forming ether linkages, which are common motifs in pharmaceutical compounds.

Workflow Overview